2-chloro-N-[3-(2-methoxybenzoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]acetamide
Description
Properties
IUPAC Name |
2-chloro-N-[3-(2-methoxybenzoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO3S/c1-23-13-8-4-2-6-11(13)17(22)16-12-7-3-5-9-14(12)24-18(16)20-15(21)10-19/h2,4,6,8H,3,5,7,9-10H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDZQTGLDRLQFNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)C2=C(SC3=C2CCCC3)NC(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[3-(2-methoxybenzoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]acetamide typically involves multiple steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through cyclization reactions involving thiophenes and appropriate reagents.
Introduction of the Methoxybenzoyl Group: This step involves acylation reactions where the benzothiophene derivative is reacted with 2-methoxybenzoyl chloride in the presence of a base such as pyridine or triethylamine.
Chlorination and Acetamide Formation: The final step involves the introduction of the chloroacetamide group. This can be achieved by reacting the intermediate with chloroacetyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiophene ring, leading to sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.
Substitution: The chloro group in the acetamide moiety can be substituted by nucleophiles, such as amines or thiols, to form various derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like primary amines or thiols in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various amide or thioamide derivatives.
Scientific Research Applications
Chemistry
In chemistry, 2-chloro-N-[3-(2-methoxybenzoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]acetamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
Biologically, this compound is studied for its potential as a pharmacophore. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, research focuses on its potential therapeutic effects. It may exhibit anti-inflammatory, analgesic, or anticancer properties, although detailed studies are required to confirm these activities.
Industry
Industrially, this compound could be used in the synthesis of specialty chemicals, agrochemicals, or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-chloro-N-[3-(2-methoxybenzoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]acetamide involves its interaction with specific molecular targets. These could include enzymes, receptors, or ion channels. The methoxybenzoyl group may facilitate binding to hydrophobic pockets, while the chloroacetamide moiety could form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
2.1 Core Heterocycle Modifications
- Benzothiazole vs. Benzothiophene: 2-Chloro-N-(4,5,6,7-Tetrahydro-1,3-Benzothiazol-2-yl)Acetamide (CAS# 22455-51-2) replaces the benzothiophene sulfur with a nitrogen atom in a benzothiazole ring. The molecular formula (C₉H₁₁ClN₂OS) reflects a smaller molecular weight compared to the target compound .
2.2 Substituent Variations on the Benzoyl Group
- 4-Methylbenzoyl Derivative :
- A structurally similar compound, 2-Chloro-N-[3-(4-Methylbenzoyl)-4,5,6,7-Tetrahydro-1-Benzothiophen-2-yl]Acetamide (CymitQuimica Ref: 10-F642627), replaces the 2-methoxy group with a methyl group. The methyl substituent increases lipophilicity but lacks the electron-donating resonance effects of methoxy, which could reduce binding affinity to polar targets .
2.3 Acetamide Side Chain Modifications
- Oxadiazole-Thiol Clubbed Derivatives: In antitubercular studies, the chloroacetamide group was functionalized with 5-phenyl-1,3,4-oxadiazole-2-thiol to create derivatives like N-(3-Cyano-4,5,6,7-Tetrahydro-1-Benzothiophen-2-yl)-2-Aryl-[(5-Phenyl-1,3,4-Oxadiazol-2-yl)Sulfanyl]Acetamide. These modifications significantly enhanced antitubercular activity against Mycobacterium tuberculosis H37Rv, demonstrating the importance of the acetamide group in pharmacological optimization .
4.1 Antimicrobial Activity
- N-(3-Cyano-4,5,6,7-Tetrahydro-1-Benzothiophen-2-yl)-2-(Arylphenyl)Acetamide derivatives exhibited in vitro antibacterial activity against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 8–32 µg/mL. Antifungal activity against Candida albicans was also noted (MIC: 16–64 µg/mL). The cyano group at position 3 likely enhances electron-withdrawing effects, improving membrane penetration .
4.2 Antitubercular Activity
- Oxadiazole-thiol clubbed derivatives showed potent antitubercular activity (MIC: 0.5–2 µg/mL), outperforming first-line drugs like isoniazid. The sulfanyl linkage and aromatic oxadiazole ring contribute to target specificity, possibly inhibiting mycobacterial enzymes like InhA .
4.3 Anti-Inflammatory and Cytotoxic Properties
- Thiazole and Benzothiazole Analogues (e.g., 2-Chloro-N-(4-Phenylthiazol-2-yl)Acetamide) demonstrated lipoxygenase inhibitory activity (IC₅₀: 12–25 µM) and anti-inflammatory effects in murine models. The thiazole ring’s nitrogen atom may facilitate interactions with catalytic metal ions in enzymes .
Biological Activity
The compound 2-chloro-N-[3-(2-methoxybenzoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]acetamide is a synthetic derivative with potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- IUPAC Name : 2-chloro-N-[3-(2-methoxybenzoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]acetamide
- Molecular Formula : C₁₈H₁₈ClN₃O₂S
- Molecular Weight : 363.87 g/mol
Research indicates that the biological activity of this compound may be attributed to its ability to interact with specific cellular pathways. The methoxy and benzoyl substituents play a crucial role in enhancing its affinity for biological targets. The compound exhibits:
- Antiproliferative Activity : In vitro studies have shown that it inhibits the growth of various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer), with IC50 values ranging from 1.2 to 5.3 µM .
- Antioxidative Properties : The presence of methoxy groups enhances the compound's ability to scavenge free radicals, thereby reducing oxidative stress in cells .
Biological Activity Data
The following table summarizes the biological activities observed for 2-chloro-N-[3-(2-methoxybenzoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]acetamide across various studies:
| Biological Activity | Target Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Antiproliferative | MCF-7 | 1.2 | |
| Antiproliferative | HCT116 | 3.7 | |
| Antioxidant Activity | Various | N/A | |
| Antibacterial Activity | E. faecalis | 8 |
Case Studies
- Antiproliferative Effects : A study conducted on the MCF-7 cell line demonstrated that the compound significantly reduced cell viability at low micromolar concentrations. The results suggested a dose-dependent response with notable selectivity towards cancer cells compared to normal cells .
- Oxidative Stress Reduction : In another investigation, the antioxidative capacity of the compound was evaluated using spectroscopic methods. It was found to effectively reduce reactive oxygen species (ROS) levels in treated cells, indicating its potential as a therapeutic agent in oxidative stress-related diseases .
Q & A
Q. What are the optimal synthetic routes for preparing 2-chloro-N-[3-(2-methoxybenzoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]acetamide?
- Methodological Answer: Synthesis typically involves multi-step organic reactions. For example, coupling a tetrahydrobenzothiophene core with a 2-methoxybenzoyl group via Friedel-Crafts acylation, followed by chloroacetylation using 2-chloroacetyl chloride under basic conditions (e.g., triethylamine in dichloromethane). Key parameters include temperature control (0–5°C during acylation), solvent choice (anhydrous DCM or THF), and purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Q. How is the compound characterized to confirm its structural integrity?
- Methodological Answer: Characterization employs 1H/13C NMR to verify substituent positions and purity, High-Resolution Mass Spectrometry (HRMS) for molecular weight confirmation, and FT-IR to identify functional groups (e.g., carbonyl stretching at ~1680 cm⁻¹). X-ray crystallography (if single crystals are obtained) resolves conformational details, such as dihedral angles between aromatic rings .
Q. What are the recommended storage conditions to ensure compound stability?
- Methodological Answer: Store under inert atmosphere (argon or nitrogen) at –20°C in airtight, light-resistant containers. Solubility in DMSO (10 mM stock) should be filtered (0.22 µm) to prevent particulate degradation. Periodic HPLC analysis (C18 column, acetonitrile/water mobile phase) monitors stability .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across studies?
- Methodological Answer: Discrepancies may arise from impurities, solvent effects (e.g., DMSO concentration in assays), or conformational polymorphism. Validate purity via HPLC-MS (>95%) and compare bioactivity under standardized conditions (e.g., fixed DMSO ≤0.1%). Computational docking (AutoDock Vina) can predict binding modes to receptors, identifying structural motifs critical for activity .
Q. What strategies optimize the compound’s selectivity for target enzymes in kinase inhibition studies?
- Methodological Answer: Use structure-activity relationship (SAR) studies by synthesizing analogs with modified substituents (e.g., replacing methoxy with ethoxy or halogens). Screen against kinase panels (e.g., Eurofins KinaseProfiler) and analyze IC50 values. Molecular dynamics simulations (AMBER or GROMACS) assess binding pocket interactions, guiding rational design .
Q. How do conformational differences in the solid-state vs. solution-phase affect experimental outcomes?
- Methodological Answer: Solid-state conformers (via X-ray) may differ from solution-phase due to crystal packing forces. Compare NMR data in solution (DMSO-d6) with computed DFT structures (Gaussian 16) to identify flexible regions. For biological assays, pre-equilibrate the compound in assay buffer to ensure conformational consistency .
Critical Research Considerations
- Synthetic Yield Optimization: Low yields (<40%) during chloroacetylation may result from moisture sensitivity. Use rigorously dried solvents and Schlenk-line techniques for moisture-sensitive steps .
- Biological Assay Design: Include negative controls (e.g., vehicle-only) and positive controls (e.g., staurosporine for kinase assays) to contextualize activity data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
